molecular formula C17H18ClFN2O4S B6105222 N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

Cat. No. B6105222
M. Wt: 400.9 g/mol
InChI Key: JTVPOPGYJMHURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, this compound disrupts these pathways and leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been found to reduce inflammation and improve immune function in preclinical models. This compound has also been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide is its specificity for BTK, which makes it a potentially effective and targeted therapy for cancer. However, one limitation is that the compound may not be effective in all types of cancer, and further studies are needed to determine its optimal use in different patient populations.

Future Directions

There are several potential future directions for research on N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide. One area of interest is the development of combination therapies that include this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.

Synthesis Methods

The synthesis of N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide involves several steps, including the reaction of 2-chloro-4-fluorobenzene with piperidine, followed by the addition of a sulfonyl chloride and then a furan derivative. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been found to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-[[1-(2-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c18-14-9-13(19)5-6-16(14)26(23,24)21-7-1-3-12(11-21)10-20-17(22)15-4-2-8-25-15/h2,4-6,8-9,12H,1,3,7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPOPGYJMHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)Cl)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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